Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC13694824
Molecular Formula: C10H8BrClN2O2
Molecular Weight: 303.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrClN2O2 |
|---|---|
| Molecular Weight | 303.54 g/mol |
| IUPAC Name | ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-4-13-9-3-7(12)6(11)5-14(8)9/h3-5H,2H2,1H3 |
| Standard InChI Key | NGMREXPQKZKTPJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br |
| Canonical SMILES | CCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br |
Introduction
Structural and Chemical Properties
Molecular Composition and Structural Features
Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate features a fused bicyclic scaffold comprising an imidazole ring condensed with a pyridine ring. The molecule is substituted with bromine and chlorine atoms at the 6- and 7-positions, respectively, and an ethyl ester group at the 3-position. These substituents significantly influence its electronic properties and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrClN₂O₂ |
| Molecular Weight | 303.54 g/mol |
| IUPAC Name | ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate |
| SMILES | CCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br |
| InChI Key | NGMREXPQKZKTPJ-UHFFFAOYSA-N |
The presence of both bromine and chlorine enhances the compound’s electrophilicity, making it a versatile intermediate for further functionalization via cross-coupling reactions. The ethyl ester group contributes to its lipophilicity, which is critical for membrane permeability in biological systems.
Synthesis and Preparation
Synthetic Routes
The synthesis of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate involves a multi-step process:
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Halogenation:
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Bromination and chlorination of a precursor imidazopyridine derivative using agents like N-bromosuccinimide (NBS) or chlorine gas.
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Reaction conditions (temperature, solvent) are optimized to achieve regioselective substitution at the 6- and 7-positions.
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Esterification:
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The carboxylic acid intermediate is treated with ethanol in the presence of a catalyst (e.g., sulfuric acid) to form the ethyl ester.
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Key Challenges:
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Controlling the order of halogen introduction to avoid side reactions.
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Ensuring high purity (>95%) through recrystallization or column chromatography.
Industrial Scalability
Industrial production methods remain underdeveloped due to the compound’s niche applications. Potential strategies include:
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Continuous Flow Reactors: To enhance reaction efficiency and yield.
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Automated Purification Systems: For consistent quality control.
| Compound | Target Pathway | IC₅₀/MIC |
|---|---|---|
| Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate | Not fully characterized | Under investigation |
| HS-173 (Analog) | PI3K/Akt | 0.5 µM (PI3Kα) |
| 6-Bromoimidazo[1,2-a]pyridine | Antimicrobial | 15 µg/mL (S. aureus) |
Material Science Applications
The compound’s halogenated structure suggests potential use in:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport materials.
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Coordination Polymers: Via metal-ligand interactions with transition metals.
Comparison with Related Compounds
Structural Analogues
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1):
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Lacks the 7-chloro substituent, reducing steric hindrance and altering binding affinities.
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Molecular weight: 269.10 g/mol vs. 303.54 g/mol for the chloro-bromo derivative.
7-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid:
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The free acid form offers improved solubility in aqueous media but reduced cell permeability.
Functional Implications
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Electron-Withdrawing Effects: The 7-chloro group increases the compound’s electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings.
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Steric Effects: Bulkier substituents at the 6- and 7-positions may hinder interactions with biological targets.
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